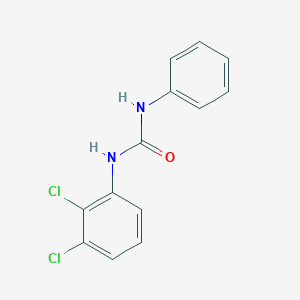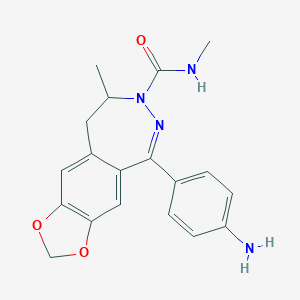
N,N'-bis(2-chlorophenyl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-chlorophenyl)hexanediamide, commonly known as BCHA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BCHA is a white crystalline powder that is soluble in organic solvents and is primarily used as a herbicide and pesticide. In
Aplicaciones Científicas De Investigación
BCHA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of BCHA is as a herbicide and pesticide due to its potent inhibitory effect on plant growth. BCHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BCHA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
BCHA exerts its inhibitory effect on plant growth by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. BCHA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In cancer cells, BCHA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, BCHA can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BCHA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plant cells, BCHA inhibits the biosynthesis of fatty acids, leading to stunted growth and development. In cancer cells, BCHA induces apoptosis by inhibiting histone deacetylase, leading to reduced cell proliferation and tumor growth. BCHA has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCHA has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, BCHA also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and disposal procedures must be followed when working with BCHA, and alternative compounds may be preferred for certain applications.
Direcciones Futuras
There are several potential future directions for research on BCHA, including its use as a herbicide and pesticide, its potential use in cancer treatment, and its neuroprotective effects. Further studies are needed to elucidate the mechanisms of action of BCHA and to identify potential side effects and toxicity concerns. Additionally, modifications to the synthesis method of BCHA may be explored to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of BCHA involves the reaction of 2-chlorobenzonitrile with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCHA. The synthesis of BCHA has been well-established, and various modifications have been made to improve the yield and purity of the compound.
Propiedades
Número CAS |
316139-00-1 |
|---|---|
Nombre del producto |
N,N'-bis(2-chlorophenyl)hexanediamide |
Fórmula molecular |
C18H18Cl2N2O2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
N,N'-bis(2-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
Clave InChI |
JGOGNZXSEKDSTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



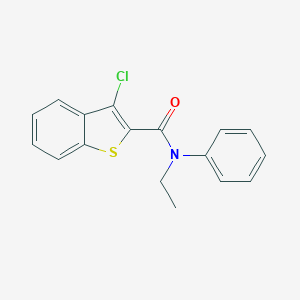

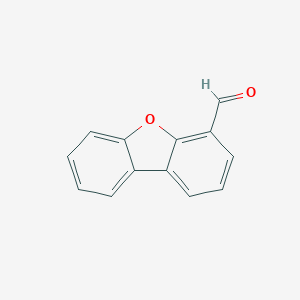
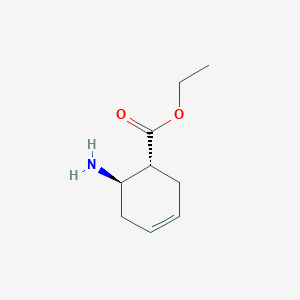
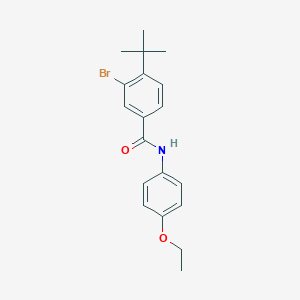


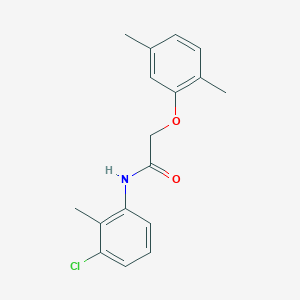

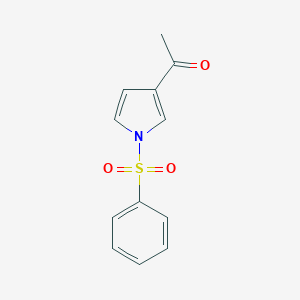
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

